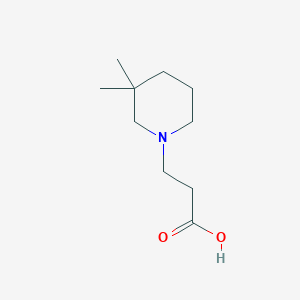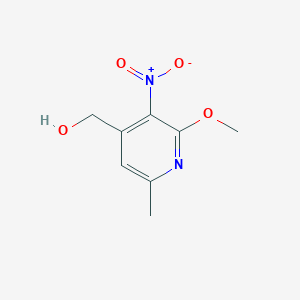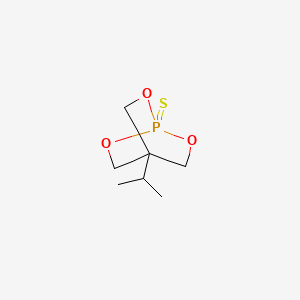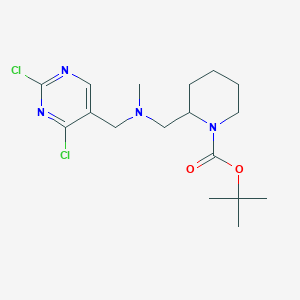
4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- is an organic compound that belongs to the class of pyridinecarboxylic acids This compound features a pyridine ring substituted with a carboxylic acid group at the fourth position and a cyclohexylmethoxy group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- typically involves the reaction of 4-pyridinecarboxylic acid with cyclohexylmethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ester linkage. The reaction conditions may include:
Temperature: Moderate to high temperatures (e.g., 60-100°C) to promote the reaction.
Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide.
Solvents: Common solvents include dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include:
Continuous flow reactors: To ensure consistent reaction conditions and improved scalability.
Purification steps: Such as recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the cyclohexylmethoxy group or the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Including halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield pyridinecarboxylic acid derivatives with additional oxygen-containing functional groups.
Reduction: Can produce alcohol derivatives or other reduced forms of the compound.
Substitution: Results in new compounds with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases or conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Altering cellular processes: Such as signal transduction, gene expression, or metabolic pathways.
Inducing specific biological responses: Depending on the context and concentration of the compound.
Comparación Con Compuestos Similares
4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
4-Pyridinecarboxylic acid: Lacks the cyclohexylmethoxy group and may have different chemical and biological properties.
2-Pyridinecarboxylic acid: Has the carboxylic acid group at the second position, leading to different reactivity and applications.
3-Pyridinecarboxylic acid:
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
2-(cyclohexylmethoxy)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c15-13(16)11-6-7-14-12(8-11)17-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,15,16) |
Clave InChI |
KEYVYYLBGBZSEF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)COC2=NC=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)









![1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid](/img/structure/B13975078.png)
![6-Ethyl-1,6-diazaspiro[3.4]octane](/img/structure/B13975085.png)


